(5Z)-2-(4-tert-butylphenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound with a unique structure that combines a triazole ring, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to be cost-effective and scalable. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine: In medicine, the compound’s potential therapeutic effects are investigated. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways . The compound may modulate these targets’ activity, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- (5Z)-2-(4-METHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-2-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness: The uniqueness of (5Z)-2-(4-TERT-BUTYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(5Z)-2-(4-tert-butylphenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H17N3O2S/c1-19(2,3)13-8-6-12(7-9-13)16-20-18-22(21-16)17(23)15(25-18)11-14-5-4-10-24-14/h4-11H,1-3H3/b15-11- |
InChI Key |
LXQNLZRPRULDEP-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.